molecular formula C18H20N4O3 B2717522 N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide CAS No. 1903609-61-9

N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

Cat. No.: B2717522
CAS No.: 1903609-61-9
M. Wt: 340.383
InChI Key: BKBPFVYZUXDECV-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the dimethoxyphenyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclohepta[d]pyrimidine core through intramolecular cyclization.

    Substitution Reactions: Introduction of the dimethoxyphenyl group via nucleophilic substitution.

    Amidation Reactions: Formation of the carboxamide group through amidation of the carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzyme Activity: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

    Pathway Interference: Disrupting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is unique due to its specific structural features and potential applications. Its combination of a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core and a dimethoxyphenyl group distinguishes it from other similar compounds, providing unique opportunities for research and development.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-5-3-4-13(17(16)25-2)21-18(23)22-11-6-7-15(22)12-9-19-10-20-14(12)8-11/h3-5,9-11,15H,6-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBPFVYZUXDECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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